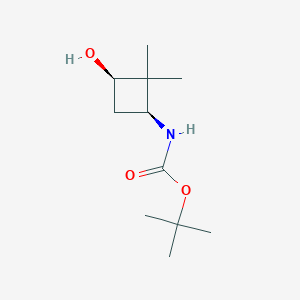
tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyclobutyl ring with two methyl groups, and a carbamate functional group. Its stereochemistry is defined by the (1S,3R) configuration, which is crucial for its reactivity and interactions in various chemical processes.
Preparation Methods
The synthesis of tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves multi-step processes. One common method includes the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride, followed by the formation of the carbamate using tert-butyl chloroformate and a suitable base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions and ensure high yields .
Industrial production methods may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
These reactions are typically carried out under controlled conditions to ensure selectivity and high yields. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a building block for pharmaceuticals highlights its importance in drug discovery and development.
Mechanism of Action
The mechanism by which tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: This compound has a cyclopentyl ring instead of a cyclobutyl ring, which affects its reactivity and applications.
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclopentyl)carbamate: The presence of additional methyl groups on the cyclopentyl ring can influence the compound’s steric and electronic properties.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m0/s1 |
InChI Key |
XSSLOTCOOFGGJW-JGVFFNPUSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
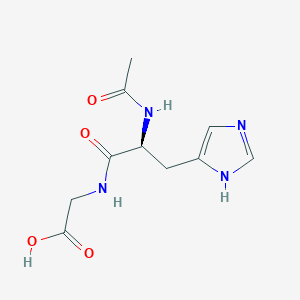
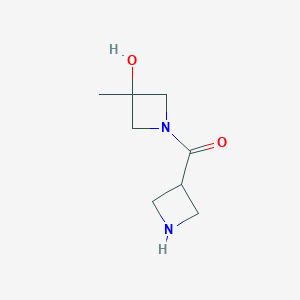

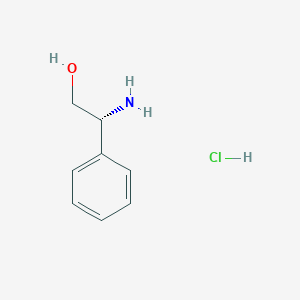
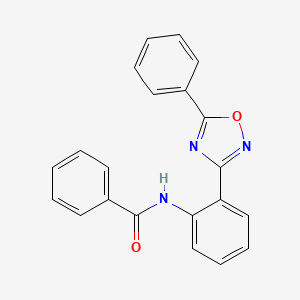
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
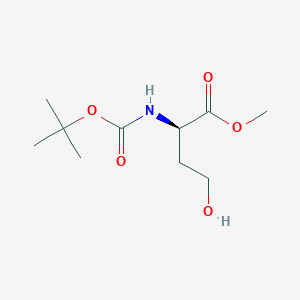
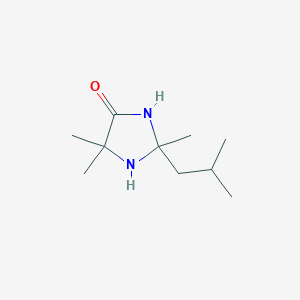
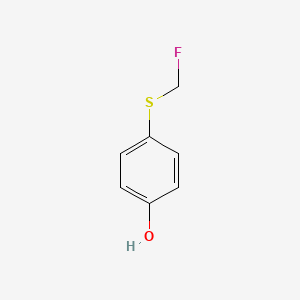
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

